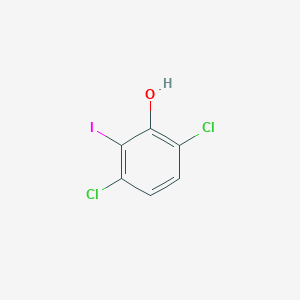

3,6-Dichloro-2-iodophenol

Description

Contextualizing Halogenated Phenols in Contemporary Organic Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. rushim.ruuomustansiriyah.edu.iq These compounds are cornerstones of modern organic synthesis, serving as indispensable intermediates and building blocks. rsc.org The introduction of halogen atoms to a phenolic structure significantly alters its electronic properties and reactivity, providing valuable tools for chemists. egyankosh.ac.in

The presence of halogens offers several advantages in synthesis:

Reactive Handles for Further Functionalization: Halogen atoms, particularly iodine and bromine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgox.ac.uk

Directing Groups for Regioselective Reactions: The position of a halogen on the phenol ring can influence the regioselectivity of subsequent electrophilic aromatic substitution or ortho-metalation reactions. researchgate.net

Modulation of Physicochemical and Biological Properties: Halogenation can fine-tune properties such as acidity, lipophilicity, and metabolic stability. This is a critical aspect of drug discovery, where such modifications can enhance the efficacy and pharmacokinetic profile of a molecule. nih.govnih.gov

The synthesis of halogenated phenols can be achieved through various methods, including direct electrophilic halogenation of phenols or more complex, regioselective strategies involving organometallic intermediates. researchgate.netscielo.br For instance, the reactivity of phenol is so enhanced by the hydroxyl group that direct reaction with bromine or chlorine water can lead to immediate precipitation of polyhalogenated products like 2,4,6-tribromophenol (B41969) or 2,4,6-trichlorophenol. docbrown.info

Significance of Dihaloiodophenols in Chemical Synthesis and Mechanistic Studies

Within the family of halogenated phenols, dihaloiodophenols, particularly those containing an iodine atom ortho to the hydroxyl group, are of special interest in synthetic chemistry. The unique arrangement of different halogen atoms on the phenolic ring allows for selective and sequential transformations.

A primary application of ortho-iodophenols is in the synthesis of oxygen-containing heterocyclic compounds, such as benzofurans. mdpi.commdpi.com Tandem reactions, like a Sonogashira coupling followed by a cyclization, are efficient methods for constructing these important structural motifs which are present in many natural products and biologically active compounds. mdpi.commdpi.com For example, 2-iodophenols can be coupled with terminal alkynes in the presence of a palladium catalyst to form 2-substituted benzofurans. mdpi.com

Furthermore, dihaloiodophenols are valuable precursors for generating highly reactive intermediates like arynes. scielo.br The presence of an ortho-iodine atom allows for facile metal-halogen exchange or other activation methods to initiate the elimination that forms the aryne triple bond. These intermediates can then be trapped with various reagents to quickly build molecular complexity. researchgate.net

Mechanistic studies often employ halogenated phenols to understand reaction pathways. nih.govrsc.org The predictable electronic and steric effects of the halogen substituents, combined with techniques like Hammett analysis, allow researchers to probe the details of reaction mechanisms, including the nature of transition states and the influence of substituents on reaction rates. rsc.org The phototransformation of di- and tri-halogenated phenols, including dichloroiodophenols, has been studied to understand their environmental pathways, revealing complex reactions involving photonucleophilic substitution where one halogen is replaced by another (e.g., iodine by chlorine or bromine). nih.gov

Research Trajectories and Unexplored Domains Pertaining to 3,6-Dichloro-2-iodophenol

Despite the broad utility of halogenated phenols, research has been concentrated on a subset of isomers, leaving many, including this compound, largely unexplored. A search of the chemical literature reveals a significant data gap for this specific compound, while its isomers, such as 2,4-dichloro-6-iodophenol (B1598535) and 2,6-dichloro-4-iodophenol, are more frequently documented and studied. scielo.brnih.gov

This lack of information presents several clear opportunities for future research:

Development of Regioselective Synthetic Routes: A primary challenge is the development of a high-yielding, regioselective synthesis for this compound. Starting from a precursor like 2,5-dichlorophenol (B122974), methods for selective ortho-iodination would need to be established. chemsrc.com Strategies could involve directed ortho-lithiation, which has proven effective for other halogenated phenols, or modern enzymatic or photocatalytic methods. rsc.orgresearchgate.net A synthetic method for the related 3,6-dichloro-2-hydroxybenzoic acid starts from 2,5-dichlorophenol, suggesting a potential starting point for accessing the 3,6-dichloro substituted ring system. google.com

Full Spectroscopic and Structural Characterization: Once synthesized in pure form, a comprehensive characterization using modern analytical techniques (NMR, IR, MS, X-ray crystallography) is necessary. This fundamental data is currently absent from the public record and is essential for confirming its structure and understanding its physical properties.

Exploration of Unique Reactivity: The specific 2-iodo, 3-chloro, 6-chloro substitution pattern could lead to unique reactivity in synthetic applications. For instance, in palladium-catalyzed cross-coupling reactions, the differential reactivity of the C-I versus the C-Cl bonds could be exploited for sequential, site-selective functionalization, making it a potentially valuable building block for complex, multi-substituted aromatic compounds.

Investigation of Biological Activity: Many halogenated phenols exhibit notable biological activity. iucr.orgopenmedicinalchemistryjournal.com Investigating the potential antimicrobial, antifungal, or other pharmacologically relevant properties of this compound would be a logical extension, comparing its activity profile to its better-studied isomers to establish structure-activity relationships.

In essence, this compound represents a blank slate in the well-established field of halogenated phenols. Future work directed at its synthesis, characterization, and reactivity would not only fill a knowledge gap but could also unlock new tools and molecular scaffolds for organic synthesis and medicinal chemistry.

Data Tables

Table 1: Physical and Chemical Properties of Representative Phenols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenol | 108-95-2 | C₆H₆O | 94.11 | 40.9 | 181.7 |

| 2-Iodophenol | 533-58-4 | C₆H₅IO | 220.01 | 37-40 | 186-187 (95 mmHg) |

| 2,4-Dichlorophenol (B122985) | 120-83-2 | C₆H₄Cl₂O | 163.00 | 45 | 210 |

| 2,6-Dichloro-4-iodophenol | 34074-22-1 | C₆H₃Cl₂IO | 288.90 | 91-92 | 278.2 (Predicted) |

| This compound | 63086-16-8 | C₆H₃Cl₂IO | 288.90 | N/A | N/A |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAYNFGBJWRVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60796210 | |

| Record name | 3,6-Dichloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60796210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63086-16-8 | |

| Record name | 3,6-Dichloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60796210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Studies for 3,6 Dichloro 2 Iodophenol

Regioselective Halogenation of Phenolic Precursors

The primary precursor for the synthesis of 3,6-dichloro-2-iodophenol is 2,5-dichlorophenol (B122974). The introduction of an iodine atom at the C-2 position (ortho to the hydroxyl group) is a significant challenge due to the electronic and steric influences of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. This complex interplay of directing effects necessitates the use of specific synthetic strategies to achieve the desired regioselectivity.

Electrophilic Iodination Strategies for Polychlorinated Phenols

Direct electrophilic iodination of 2,5-dichlorophenol often leads to a mixture of products, with the major product typically being the one where iodination occurs at the position most activated by the hydroxyl group and least sterically hindered. In the case of 2,5-dichlorophenol, the C-4 and C-6 positions are activated by the hydroxyl group. However, the C-4 position is para to the hydroxyl group and is often the preferred site of electrophilic attack. For instance, the iodination of 2,5-dichlorophenol with silver sulfate and iodine has been reported to yield 2,5-dichloro-4-iodophenol as the main product nih.govuky.eduuky.edu. This highlights the inherent challenge in achieving ortho-iodination through conventional electrophilic substitution.

To favor ortho-iodination, specific reagents and conditions are required that can overcome the natural regiochemical preference. The choice of iodinating agent, solvent, and temperature can significantly influence the ortho/para product ratio. Common electrophilic iodinating reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl) nih.gov. The reactivity of these agents can be enhanced by the use of activators or catalysts.

Directed ortho-Lithiation and ipso-Iododesilylation Approaches

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds at the position ortho to a directing metalation group (DMG) wikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.org. The hydroxyl group of a phenol (B47542) can act as a DMG, although it is often necessary to protect it first to prevent its acidic proton from interfering with the strongly basic organolithium reagents typically used for lithiation researchgate.net.

The general approach for the synthesis of this compound via DoM would involve the following steps:

Protection of the hydroxyl group of 2,5-dichlorophenol. Common protecting groups for phenols include methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBDMS) ether.

Directed ortho-lithiation . The protected 2,5-dichlorophenol is treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperature. The directing group guides the deprotonation to the C-2 position.

Quenching with an electrophilic iodine source . The resulting ortho-lithiated species is then reacted with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the C-2 position commonorganicchemistry.com.

Deprotection of the hydroxyl group to yield the final product, this compound.

While no specific literature detailing this exact sequence for 2,5-dichlorophenol was found, the principles of DoM are well-established for a wide range of substituted phenols and represent a highly viable and regioselective route to the target compound researchgate.net.

ipso-Iododesilylation is another strategy that can be employed for regioselective iodination. This method involves the introduction of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, at a specific position on the aromatic ring, followed by its replacement with an iodine atom. This approach can offer excellent regiocontrol, as the silyl group can be introduced with high selectivity and then cleanly substituted by iodine.

Mechanochemical and Catalyst-Free Halogenation Routes

Catalyst-free halogenation of phenols is generally challenging, especially for iodination, due to the lower electrophilicity of iodine compared to bromine and chlorine wikipedia.org. Highly activated phenols can undergo halogenation without a catalyst, but for less reactive substrates like dichlorophenols, an activator or catalyst is typically required to generate a sufficiently electrophilic iodine species wikipedia.orgbyjus.com.

Catalytic Systems in this compound Synthesis

The use of catalytic systems can significantly improve the efficiency and regioselectivity of the iodination of polychlorinated phenols. Catalysts can activate the halogenating agent, making it more electrophilic, or they can interact with the substrate to direct the halogenation to a specific position.

Silver Salt-Mediated Iodination Reactions

Silver salts have been shown to be effective mediators for the iodination of aromatic compounds nih.govorganic-chemistry.orgacs.orgorientjchem.orgmdpi.comolemiss.edu. They activate molecular iodine by forming insoluble silver iodide, which generates a more electrophilic iodine species in situ nih.govuky.eduolemiss.edu. The choice of the silver salt and its counter-ion can influence the reactivity and regioselectivity of the iodination reaction.

A study on the regioselective iodination of chlorinated aromatic compounds investigated the use of various silver salts, including Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆, for the iodination of 3,5-dichlorophenol nih.gov. The results demonstrated that these silver salts could promote the ortho-iodination of 3,5-dichlorophenol to yield 3,5-dichloro-2-iodophenol in moderate to good yields. This provides strong evidence that a similar approach could be applied to the ortho-iodination of 2,5-dichlorophenol to produce this compound.

The following table summarizes the results from the silver salt-mediated iodination of 3,5-dichlorophenol, which serves as a model for the potential synthesis of this compound from 2,5-dichlorophenol.

| Silver Salt | Solvent | Reaction Time (h) | Conversion (%) | Yield of ortho-iodinated product (%) |

|---|---|---|---|---|

| Ag₂SO₄ | DCM | 16 | 100 | 53 |

| AgSbF₆ | DCM | 16 | <100 | 82 |

| AgBF₄ | DCM | 1 | <100 | >90 |

| AgPF₆ | DCM | 16 | <100 | 57 |

Data extracted from a study on the iodination of 3,5-dichlorophenol and presented as a model for the potential ortho-iodination of 2,5-dichlorophenol.

Ammonium (B1175870) Salt-Catalyzed Halogenation Mechanisms

Ammonium salts have been developed as effective organocatalysts for the ortho-selective halogenation of phenols sci-hub.seacs.orgscientificupdate.comresearchgate.netthieme-connect.com. The proposed mechanism involves the formation of a hydrogen bond between the ammonium salt and the hydroxyl group of the phenol. This interaction is believed to position the halogenating agent for a directed attack at the ortho position.

A study on the ortho-selective monochlorination and phenylselenation of phenols using ammonium chloride salts as catalysts demonstrated high yields and excellent regioselectivity for a wide range of substrates sci-hub.seacs.org. While this study did not specifically report on the iodination of dichlorophenols, the underlying catalytic principle could potentially be extended to this transformation. The use of an appropriate iodine source in conjunction with an ammonium salt catalyst could provide a mild and efficient method for the synthesis of this compound. The key to the success of this methodology would be the ability of the ammonium salt to effectively direct the iodination to the ortho position despite the electronic and steric factors at play in the 2,5-dichlorophenol substrate.

Oxidative Iodination Systems (e.g., Trichloroisocyanuric Acid/I₂/Wet SiO₂, H₂O₂/I₂)

Oxidative iodination systems provide effective methods for the iodination of aromatic compounds, including phenols. These systems generate a potent electrophilic iodine species in situ, which then substitutes onto the aromatic ring.

The Trichloroisocyanuric Acid/I₂/Wet SiO₂ system is a mild and efficient method for the mono-iodination of various phenols. scielo.brresearchgate.net In this heterogeneous system, trichloroisocyanuric acid is believed to react with water adsorbed on silica gel to produce hypochlorous acid (HOCl). This intermediate then oxidizes molecular iodine (I₂) to generate an electrophilic iodinating agent. scielo.br The reactions are typically rapid, occurring at room temperature, and the heterogeneous nature of the silica gel support simplifies the work-up process, often requiring only filtration and solvent evaporation. scielo.brtubitak.gov.tr This system has been successfully applied to a range of substituted phenols, consistently yielding good to excellent results for mono-iodinated products. scielo.br

Another significant oxidative method is the H₂O₂/I₂ system. This approach utilizes hydrogen peroxide as an accessible and environmentally benign oxidant to activate molecular iodine for the electrophilic iodination of phenols. scielo.br The reaction is often conducted in water, enhancing its green chemistry credentials. scielo.br The success of this method is highly dependent on the presence of the hydrogen peroxide oxidant to generate the active iodinating species. scielo.br This system has proven effective for phenol derivatives that contain electron-withdrawing groups. scielo.br For instance, the reaction of 2,6-dichlorophenol with iodine and hydrogen peroxide in water results in a 95% yield of 2,6-dichloro-4-iodophenol, demonstrating the system's utility for halogenated phenols. scielo.br

While these oxidative systems are broadly applicable to phenols, specific studies detailing the synthesis of this compound using either the Trichloroisocyanuric Acid/I₂/Wet SiO₂ or the H₂O₂/I₂ system are not extensively documented in the reviewed literature. The table below illustrates the general effectiveness of the Trichloroisocyanuric Acid/I₂/Wet SiO₂ system on various other phenolic substrates.

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Hydroxy Benzaldehyde | 4-Hydroxy-3-iodo-benzaldehyde | 98 |

| 4-Methyl Phenol | 4-Methyl-2-iodo-phenol | 98 |

| 4-Chloro Phenol | 4-Chloro-2-iodo-phenol | 96 |

| 4-Nitro Phenol | 4-Nitro-2-iodo-phenol | 90 |

Data derived from studies on the iodination of phenols using the Trichloroisocyanuric Acid/I₂/Wet SiO₂ system. scielo.br

Yield Optimization and Process Scalability in Laboratory Synthesis

The optimization of reaction yield and the scalability of the process are critical considerations in laboratory synthesis. For iodinated phenols, including this compound, optimization typically involves a systematic variation of key reaction parameters to maximize product formation while minimizing byproducts. These parameters often include the stoichiometry of the substrate to the iodinating agent and oxidant, reaction temperature, concentration of reactants, and choice of solvent. nih.gov

High-throughput screening and design of experiments (DoE) methodologies are increasingly used to efficiently map the reaction landscape and identify optimal conditions. nih.gov For instance, automated flow reactors integrated with real-time monitoring tools like HPLC or NMR can allow for rapid iteration and optimization of multiple variables simultaneously. nih.gov

Scaling up a laboratory synthesis from milligram to gram or kilogram quantities presents distinct challenges. These include ensuring efficient mixing, managing heat transfer from exothermic reactions, and handling potentially heterogeneous reaction mixtures. The transition from batch to continuous flow processing is a modern strategy to address scalability issues, as flow reactors offer superior control over reaction parameters and safety. nih.gov While general principles of chemical process optimization are applicable, specific published data on the yield optimization and scalability for the synthesis of this compound is limited.

Synthesis of Structural Analogues and Derivatives of this compound for Research Purposes

The synthesis of structural analogues and derivatives of halogenated iodophenols is important for developing new pharmaceutical compounds and other specialized materials. For example, 3,5-dichloro-2-iodophenol serves as a starting material for creating heat shock protein-90 (HSP-90) inhibitors, while 2,5-dichloro-4-iodophenol is a precursor for certain cephalosporin (B10832234) derivatives. nih.gov

The direct iodination of chlorinated phenols often presents challenges in controlling regioselectivity, which can lead to the formation of multiple isomers that are difficult to separate. nih.gov Research has focused on developing selective iodination methods. A systematic investigation into the iodination of 3,5-dichlorophenol, a structural isomer of the precursor to the title compound, highlights these challenges and solutions. While conventional iodination reagents provide poor yield and regioselectivity, systems employing silver salts with non-coordinating anions in conjunction with molecular iodine have shown improved results. nih.gov

Specifically, the iodination of 3,5-dichlorophenol using Ag₂SO₄/I₂ preferentially yields the ortho-iodinated product, 3,5-dichloro-2-iodophenol. nih.gov The table below summarizes the regioselectivity of iodinating 3,5-dichlorophenol with different reagent systems.

| Precursor | Reagent System | Product(s) and Ratio (ortho:para) | Total Yield (%) |

|---|---|---|---|

| 3,5-Dichlorophenol | NIS/PTSA | 3,5-Dichloro-2-iodophenol : 3,5-Dichloro-4-iodophenol (1:1.5) | 55 |

| 3,5-Dichlorophenol | Ag₂SO₄/I₂ | 3,5-Dichloro-2-iodophenol : 3,5-Dichloro-4-iodophenol (5.3:1) | 56 |

| 3,5-Dichlorophenol | AgSbF₆/I₂ | 3,5-Dichloro-2-iodophenol : 3,5-Dichloro-4-iodophenol (3.5:1) | 76 |

Data from a study on the regioselective iodination of 3,5-dichlorophenol. nih.gov

These studies into the synthesis of structural analogues underscore the importance of reagent selection in directing the position of iodination on highly substituted phenolic rings.

Chemical Reactivity and Transformation Pathways of 3,6 Dichloro 2 Iodophenol

Oxidation and Reduction Reactions of the Phenolic Moiety

No specific studies detailing the oxidation or reduction of the phenolic group of 3,6-dichloro-2-iodophenol have been found. In theory, the phenolic hydroxyl group could be oxidized to a phenoxyl radical, though the influence of the three halogen substituents on the ease and outcome of this process is unknown. Similarly, while the aromatic ring is generally resistant to reduction, specific conditions could potentially lead to hydrogenation, but no such reactions have been reported for this compound.

Nucleophilic and Electrophilic Substitution Reactions at Halogenated Positions

The positions of the halogen atoms on the aromatic ring suggest a complex reactivity pattern for both nucleophilic and electrophilic substitution reactions. The electron-withdrawing nature of the chlorine atoms would typically deactivate the ring towards electrophilic attack, while potentially activating the halogenated positions for nucleophilic aromatic substitution, particularly if a strong electron-withdrawing group were also present. However, no experimental data on such reactions for this compound is available. The relative reactivity of the chlorine versus the iodine atom as a leaving group in nucleophilic substitution reactions is also an area that remains unexplored in the literature.

Mechanistic Investigations of Selective Functionalization

Without experimental reports on the successful functionalization of this compound, there are no mechanistic investigations to discuss. Understanding the mechanisms of selective functionalization would require detailed kinetic studies and computational modeling, which have not been performed for this specific molecule.

Interactions with Other Chemical Entities in Model Systems

There is no available research on the interactions of this compound with other chemical entities in model systems. Such studies would be valuable for understanding its potential environmental fate, metabolic pathways, or its utility as a building block in chemical synthesis.

Advanced Analytical and Spectroscopic Characterization Techniques for 3,6 Dichloro 2 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For 3,6-dichloro-2-iodophenol, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shift (δ) of the hydroxyl proton can vary depending on the solvent and concentration, often appearing as a broad singlet. The two aromatic protons would appear as doublets due to coupling with each other.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded, appearing at a high chemical shift. The carbons bonded to the chlorine (C3, C6) and iodine (C2) atoms would also exhibit characteristic shifts due to the electronegativity and heavy atom effects of the halogens. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH and quaternary carbons. google.com

Illustrative NMR Data:

Due to the lack of specific published data for this compound, the following table presents typical ¹H NMR chemical shifts for a related compound, 3-iodophenol, to illustrate the expected signal characteristics.

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| 3-Iodophenol | H-2 | 7.272 | Triplet |

| H-4 | 6.802 | Doublet of Doublets | |

| H-5 | 7.213 | Triplet | |

| H-6 | 6.955 | Doublet of Doublets | |

| -OH | 5.01 | Singlet | |

| Data sourced from illustrative examples for 3-Iodophenol in CDCl₃ solvent. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. Infrared radiation is absorbed at specific frequencies corresponding to the vibrational modes of chemical bonds.

For this compound, the FTIR spectrum would display characteristic absorption bands confirming its key structural features. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and exact position of this band can provide insight into hydrogen bonding. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) group would be observed around 1200 cm⁻¹. Finally, the vibrations corresponding to the carbon-halogen bonds (C-Cl and C-I) would be found in the fingerprint region, typically below 1100 cm⁻¹ for C-Cl and at even lower wavenumbers for C-I.

Illustrative FTIR Data for Halogenated Phenols:

The following table summarizes the expected characteristic FTIR absorption bands for a compound like this compound, based on known data for similar halogenated phenols.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 (broad) | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene (B151609) Ring |

| Aromatic C=C Stretch | 1400 - 1600 | Benzene Ring |

| C-O Stretch | 1180 - 1260 | Phenol |

| C-Cl Stretch | 600 - 800 | Chloroalkane |

| C-I Stretch | 500 - 600 | Iodoalkane |

| Data represents typical ranges for the specified functional groups. |

Mass Spectrometry (MS) Techniques, including GC-MS and UPLC-Orbitrap MS, for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₃Cl₂IO), the molecular weight is approximately 303.84 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 304. A key feature would be the characteristic isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one iodine atom (¹²⁷I is the only stable isotope). This unique pattern is definitive for confirming the elemental composition. Common fragmentation pathways for halogenated phenols include the loss of halogen atoms (Cl· or I·), carbon monoxide (CO), and the formation of various aromatic cations.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for identifying and quantifying volatile and semi-volatile compounds in a mixture. Ultra-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UPLC-Orbitrap MS) offers high-resolution and accurate mass measurements, allowing for the confident identification of compounds and the analysis of complex mixtures without derivatization.

Illustrative Fragmentation Data:

The table below shows the expected molecular ion and potential key fragments for this compound based on the analysis of similar compounds like 2,6-dichlorophenol.

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 304 | Molecular Ion |

| [M-I]⁺ | 177 | Loss of Iodine radical |

| [M-Cl]⁺ | 269 | Loss of Chlorine radical |

| [M-I-CO]⁺ | 149 | Loss of Iodine and Carbon Monoxide |

| These m/z values are approximate and based on the most abundant isotopes. |

Gas-Liquid Chromatography (GLC) for Purity and Quantitative Analysis

Gas-Liquid Chromatography (GLC), a subset of Gas Chromatography (GC), is a robust technique for separating and analyzing compounds that can be vaporized without decomposition. It is widely used for determining the purity of a substance and for quantitative analysis.

The analysis of this compound by GLC would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary liquid phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification. The area under the resulting peak is proportional to the concentration of the compound, allowing for quantitative analysis. A flame ionization detector (FID) or an electron capture detector (ECD) would be suitable for the analysis of this halogenated phenol, with the ECD offering particularly high sensitivity.

Typical GLC System Parameters:

| Parameter | Description |

| Column Type | Fused-silica open-tubular capillary column (e.g., with a 5% phenylmethylpolysiloxane stationary phase) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Splitless or Split |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |

| Temperature Program | An initial oven temperature followed by a ramp to a final temperature to ensure efficient separation. |

| Based on general methods for analyzing chlorophenols, such as EPA Method 8041A. |

Crystallographic Studies of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not readily found, studies on similar molecules, such as complexes of 2,6-dichloro-4-nitrophenol (B181596), reveal important structural features. A crystallographic study of this compound would determine the exact conformation of the molecule in the solid state. Furthermore, co-crystallization with other molecules (e.g., bases like pyridine (B92270) or solvents like 1,4-dioxane) could be studied to understand the nature of intermolecular forces, particularly the hydrogen bonding involving the phenolic hydroxyl group. Such studies are crucial in materials science and supramolecular chemistry.

Illustrative Crystallographic Data for a Dichlorophenol Complex:

The following table presents crystal data for a complex of a related compound, the 2:1 complex of 2,6-dichloro-4-nitrophenol with 1,4-dioxane, to illustrate the type of information obtained from such a study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.9935 |

| b (Å) | 5.1491 |

| c (Å) | 16.8775 |

| β (°) | 105.9360 |

| Volume (ų) | 1002.23 |

| Data for the 2:1 complex of 2,6-dichloro-4-nitrophenol with 1,4-dioxane. |

Computational Chemistry and Theoretical Modeling of 3,6 Dichloro 2 Iodophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn dictate its reactivity. Methods like Density Functional Theory (DFT) are employed to determine key electronic descriptors.

Electronic Properties and Reactivity Descriptors: The electronic character of a molecule can be described by the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govyoutube.com In a phenol (B47542) molecule, the hydroxyl group and the aromatic ring are typically electron-rich, while the halogen substituents can create regions of positive electrostatic potential, known as sigma-holes, particularly on the iodine atom. researchgate.net An MEP map of 3,6-Dichloro-2-iodophenol would likely show a negative potential (red/yellow) around the oxygen atom and the π-system of the benzene (B151609) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potentials (blue) would be expected around the hydrogen of the hydroxyl group and potentially a sigma-hole on the iodine atom, suggesting sites for nucleophilic interaction. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a Structurally Similar Compound (2,6-dichloro-4-fluoro phenol) Data is illustrative and based on findings for analogous compounds. researchgate.netkarazin.ua

| Parameter | DFT/B3LYP Value | Hartree-Fock (HF) Value |

|---|---|---|

| EHOMO (eV) | -6.5 | -8.0 |

| ELUMO (eV) | -1.5 | -0.5 |

| Energy Gap (ΔE) (eV) | 5.0 | 7.5 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. nih.gov For halogenated aromatic compounds, QSPR can predict properties such as boiling point, solubility, and partitioning behavior.

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the molecule's structure. These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. For a molecule like this compound, relevant descriptors would include:

Molecular Volume (Vmc): Represents the space occupied by the molecule.

Electrostatic Potentials (Vmin, Vs,max): Derived from quantum chemical calculations, these describe charge distribution. nih.gov

HOMO/LUMO Energies: As discussed previously, these relate to electronic behavior.

Topological Indices: Such as the molecular connectivity index, which describes the branching and connectivity of atoms. nih.gov

A study on halogenated methyl-phenyl ethers (anisoles) successfully established linear relationships between descriptors derived from electrostatic potentials and properties like vapor pressure and the n-octanol/water partition coefficient (log Kow). nih.gov This demonstrates the utility of quantum-chemical descriptors in building predictive QSPR models for halogenated aromatic compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Research (focused on non-toxicological, mechanistic activity)

Similar to QSPR, Quantitative Structure-Activity Relationship (QSAR) models correlate molecular structure with biological or chemical activity. arxiv.orgarxiv.org In a non-toxicological context, QSAR can be used to predict the mechanistic activity of a compound, such as its potential to act as an enzyme substrate or its reactivity in specific chemical reactions. jst.go.jpacs.org

For phenolic compounds, QSAR models have been developed to understand various activities. The key descriptors in these models often relate to hydrophobicity (log Kow), electronic effects (Hammett constants, pKa), and steric parameters. nih.gov A study on the toxicity of chlorophenols found that log Kow and steric descriptors were dominant predictive factors. nih.gov For non-toxicological endpoints, such as antioxidant activity, descriptors related to the ease of forming a phenoxyl radical (e.g., O-H bond dissociation energy) are crucial. nih.gov

For this compound, a QSAR model aimed at predicting its reactivity in an oxidation reaction, for example, would likely incorporate:

Electronic Descriptors: Such as the energy of the HOMO, which reflects the ease of electron removal.

Steric Descriptors: To account for the bulky iodine and chlorine atoms which can influence the accessibility of the reactive sites.

Hydrophobicity: The log Kow value, which affects the compound's partitioning into different phases where a reaction might occur.

These models provide a framework for screening compounds and understanding the structural features that drive a particular mechanistic activity. mdpi.commdpi.com

Molecular Docking Simulations for Ligand-Target Interactions (excluding clinical implications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is invaluable for exploring potential interactions at a molecular level. For this compound, docking simulations could be used to investigate its binding to various enzymes or receptor proteins to understand its mechanistic interactions.

The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are then analyzed.

Studies on ortho-substituted phenols have used molecular docking to understand their interactions with enzymes like tyrosinase. mdpi.com These studies revealed that the phenolic hydroxyl group often forms crucial hydrogen bonds with amino acid residues in the active site, such as glutamine and histidine. doi.org For this compound, one would expect the hydroxyl group to act as a primary hydrogen bond donor/acceptor. Furthermore, the halogen atoms can participate in halogen bonding—an interaction where the electropositive region (sigma-hole) on a halogen atom interacts with a nucleophilic site on the protein. The bulky iodine atom could also contribute significantly to the binding through van der Waals and hydrophobic interactions. nih.govresearchgate.net

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site This table is a hypothetical representation based on typical interactions for halogenated phenols. mdpi.comdoi.org

| Functional Group | Potential Interaction Type | Potential Protein Residue Partner |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond | Asp, Glu, Ser, His |

| Chlorine (-Cl) | Halogen Bond, Hydrophobic | Backbone Carbonyls, Leucine, Isoleucine |

| Iodine (-I) | Halogen Bond, Hydrophobic | Electron-rich residues (e.g., aromatic rings), Alanine, Valine |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Density Functional Theory (DFT) Simulations in Elucidating Degradation Mechanisms

DFT is a robust method for investigating reaction mechanisms, including the degradation pathways of environmental contaminants. By calculating the energies of reactants, transition states, and products, DFT can map out the most energetically favorable degradation routes. researchgate.net

For halogenated phenols, degradation often proceeds via pathways such as dechlorination, hydroxylation, or ring cleavage. A DFT study on the photodegradation of pentachlorophenol (B1679276) successfully predicted the initial dechlorination steps by calculating the C-Cl bond dissociation energies. nih.gov The results showed that the calculated pathway was consistent with experimentally identified intermediates. nih.gov

A DFT simulation to elucidate the degradation mechanism of this compound could involve:

Calculating Bond Dissociation Energies: Determining the energies required to break the C-Cl and C-I bonds. The C-I bond is generally weaker than the C-Cl bond and would likely be the initial site of reductive dehalogenation.

Modeling Reactions with Oxidants: Simulating the reaction with reactive species like hydroxyl radicals (•OH). DFT can identify the most likely sites of radical attack on the aromatic ring and calculate the activation barriers for subsequent steps. bethesdaipswich.com

Identifying Intermediates and Products: The structures and stabilities of potential intermediates, such as dichlorohydroxy-iodobenzene radicals or hydroxylated derivatives, can be calculated to construct a plausible degradation pathway. mdpi.com

Such simulations are crucial for understanding the environmental fate of this compound and for developing potential remediation strategies.

Research on Biochemical and Biological Interactions of 3,6 Dichloro 2 Iodophenol Excluding Clinical and Safety

In Vitro Enzyme Inhibition Studies

Halogenated phenols are known to interact with various enzyme systems due to their chemical properties, including lipophilicity and electronic effects conferred by the halogen substituents. While specific data on 3,6-dichloro-2-iodophenol is limited, studies on analogous compounds provide significant insights into its potential enzymatic interactions.

Interaction with Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C9)

The cytochrome P450 (P450) superfamily of enzymes is central to the metabolism of a vast array of compounds. nih.gov Research on the environmental pollutant 2,4-dichlorophenol (B122985) (2,4-DCP), a structural analogue of this compound, reveals that it serves as a substrate for human cytochrome P450 3A4 (CYP3A4). nih.gov In studies using microsomal fractions and yeast cells expressing human CYP3A4, 2,4-DCP was shown to bind to the enzyme, exhibiting a typical type I substrate binding spectrum with a spectral dissociation constant (Ks) of 75 μM. nih.gov

The metabolism of 2,4-DCP by CYP3A4 was found to be dependent on the cofactor NADPH and resulted in the formation of several metabolites. nih.gov The primary products identified were 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone. nih.gov An additional metabolite, 1,2,4-hydroxybenzene, was also detected in biotransformations by whole cells. nih.gov This demonstrates that dichlorophenols can be actively processed within the active site of P450 enzymes, suggesting that this compound could also act as a substrate or potential inhibitor for various P450 isoforms.

Inhibition of Other Enzyme Systems (e.g., COX-2, 5-LOX)

Mechanistic Aspects of Enzyme-Inhibitor Binding

The mechanism of interaction for halogenated phenols with enzymes involves binding within the catalytic site, often leading to metabolic transformation or inhibition. For 2,4-DCP and CYP3A4, the binding facilitates an oxidation reaction. nih.gov The formation of reactive quinone metabolites suggests that the dichlorophenol molecule orients itself within the enzyme's active site in a way that allows for hydroxylation and subsequent oxidation. nih.gov The generation of such reactive metabolites can sometimes lead to covalent binding to the enzyme, a mechanism of irreversible inhibition for some P450 substrates. nih.gov

In other enzyme systems, such as peroxidases, the interaction with halogenated phenols can proceed via a radical mechanism. nih.govresearchgate.net Enzymes like horseradish peroxidase can utilize H₂O₂ to convert phenols into radicals, which can then form polymers. nih.gov In the presence of hydrogen ions, the activated enzyme can also convert an attached halogen into a radical form. nih.govresearchgate.net Flavin-dependent halogenases utilize a different mechanism, where a reduced flavin cofactor (FADH₂) reacts with molecular oxygen and a halide ion to generate a hypohalous acid (HOX) species, which then carries out an electrophilic aromatic substitution on the substrate. rsc.org These diverse mechanisms highlight the varied ways in which a compound like this compound could potentially bind to and interact with different enzymes.

Exploration of Structure-Activity Relationships in Biological Systems

Structure-activity relationship (SAR) studies are essential for understanding how a chemical's structure influences its biological activity. For halogenated phenols, key molecular descriptors that determine activity are lipophilicity (often measured as the log 1-octanol/water partition coefficient, log Kow) and electronic effects of the substituents (measured by the Hammett sigma constant or pKa). nih.gov

A quantitative SAR study on a series of mono-alkylated or halogenated phenols demonstrated a strong correlation between these descriptors and biological activity. nih.gov The findings indicate that both increased lipophilicity and the electron-withdrawing nature of the substituents enhance the compound's effect. nih.gov This suggests that the presence of three halogen atoms (two chlorine, one iodine) on the this compound molecule would significantly influence its biological interactions compared to simpler phenols.

Another study on halophenols as protein tyrosine kinase inhibitors found that the type and position of the halogen atom were critical for inhibitory activity. nih.gov In that specific study, certain chlorophenol derivatives showed potent activity, while the corresponding bromo-, fluoro-, and iodo-phenols were inactive, highlighting the high degree of specificity in enzyme-inhibitor interactions. nih.gov These SAR studies provide a framework for predicting the potential biological activity of this compound, suggesting its potency will be strongly influenced by its high lipophilicity and the electronic landscape created by its three halogen atoms.

| QSAR Equation | Correlation Coefficient (r²) | Key Molecular Descriptors |

|---|---|---|

| log BR = 0.7998 (log Kow) + 1.2447 (σ) - 1.5538 | 0.897 | Octanol/Water Partition Coefficient (log Kow), Hammett Sigma Constant (σ) |

| log BR = 0.7845 (log Kow) - 0.3702 (pKa) + 2.1144 | 0.860 | Octanol/Water Partition Coefficient (log Kow), Ionization Parameter (pKa) |

BR refers to Biological Response (toxicity). This data illustrates the quantitative relationship between chemical structure and biological activity for this class of compounds.

Antimicrobial Activity Research in Model Organisms

Research into the antimicrobial properties of halogenated phenols has identified activity in certain compounds. Dichlorophen (B75788), a related chlorinated phenol, has demonstrated antibacterial properties, particularly against gram-positive organisms. dovepress.com However, its efficacy against gram-negative bacteria such as Escherichia coli is reported to be limited. dovepress.com

Recent studies have explored enhancing the antimicrobial efficacy of dichlorophen by formulating it into nanoparticles. Dichlorophen-functionalized gold nanoparticles (DDM_Au NPs) showed potent antibacterial activity against carbapenem-resistant Enterobacteriaceae, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL. dovepress.com Mechanistic investigations suggest that the antimicrobial action is driven by the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress via the production of reactive oxygen species. dovepress.com While these findings are for dichlorophen, they suggest that the chlorinated phenol scaffold, as present in this compound, possesses a basis for antimicrobial action that could be explored.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli DC11722 | 4-16 μg/mL (Range) |

| K. pneumoniae FK6793 | 4-16 μg/mL (Range) |

| E. cloacae DC10411 | 4-16 μg/mL (Range) |

This data is for a dichlorophen formulation, providing an indication of the potential antimicrobial scaffold.

Larvicidal Activity Assessment in Model Organisms (e.g., Aedes aegypti)

The control of mosquito larvae, such as those of Aedes aegypti, is a key strategy in preventing the spread of vector-borne diseases. researchgate.net Numerous natural and synthetic compounds, including various phenols and halogenated molecules, have been investigated for their larvicidal potential. nih.govnih.gov

While no studies were found that specifically assess the larvicidal activity of this compound, research on other compounds provides context. For example, the halogenated sesquiterpene (-)-elatol, isolated from red algae, has demonstrated larvicidal activity against A. aegypti. nih.gov Phenolic compounds derived from plants, such as the furanoflavonoid karanjin (B1673290) and the fatty acid oleic acid, have also shown significant toxicity to mosquito larvae. nih.gov The mechanism of action for some of these active flavonoids and fatty acids is believed to involve the inhibition of acetylcholinesterase (AChE) or interference with the octopaminergic system in the larvae. nih.gov

Given that both phenols and halogenated compounds have independently shown promise as larvicides, this compound represents a candidate for future investigation in this area. However, at present, there is no direct experimental evidence to confirm its activity against Aedes aegypti or other model organisms.

| Compound | Mosquito Species | Lethal Concentration (LC₅₀) | Source |

|---|---|---|---|

| (-)-Elatol | Aedes aegypti | 10.7 ppm | nih.gov |

| Karanjin | Culex pipiens pallens | 14.61 mg/L | nih.gov |

| Oleic acid | Culex pipiens pallens | 18.07 mg/L | nih.gov |

| Callistemon citrinus Fruit Oil | Aedes aegypti | 17.3 μg/mL | mdpi.com |

This table shows the larvicidal activity of other halogenated and phenolic compounds, illustrating the potential of these chemical classes.

Environmental Fate and Degradation Studies of 3,6 Dichloro 2 Iodophenol

Formation and Occurrence as a Disinfection Byproduct (DBP)

Halogenated phenols, including iodinated and chlorinated species, are recognized as disinfection byproducts (DBPs) that can form during water treatment processes such as chlorination. The presence of natural organic matter (NOM), iodide, and chloride ions in source water creates the potential for the formation of a variety of halogenated DBPs.

During disinfection with chlorine, iodide ions can be oxidized to hypoiodous acid (HOI), which is a potent iodinating agent. HOI can then react with phenolic compounds present in the natural organic matter to form iodinated phenols. If both chloride and iodide are present, mixed halogenated species, such as chloro-iodophenols, can also be formed. Research has shown that the formation of iodinated DBPs is a concern in drinking water, with ng/L levels of various iodophenols and chloro-iodophenols being detected in river water and wastewater treatment plant effluent. researchgate.net The specific formation of 3,6-dichloro-2-iodophenol would be dependent on the presence of suitable phenolic precursors and the relative concentrations of chlorine and iodine during the disinfection process. Highly toxic iodinated phenolic by-products are frequently detected in the oxidative treatment and disinfection of iodine-containing water. researchgate.net

Phototransformation Kinetics and Pathways in Aqueous Environments

The general mechanism for the phototransformation of halophenols involves the cleavage of the carbon-halogen bond. The energy from UV light can lead to the homolytic or heterolytic cleavage of the C-I or C-Cl bonds. This initial step can be followed by a series of reactions, including substitution of the halogen with a hydroxyl group, dechlorination, or further rearrangement of the molecule. For instance, the reaction of model iodinated phenolic DBPs with hypochlorous acid (HOCl) has been studied, indicating that these compounds are reactive. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs, such as ozonation, Fenton, and photo-Fenton processes, have been shown to be effective in degrading a wide range of halogenated organic compounds, including chlorophenols.

The degradation of chlorophenols by AOPs typically involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring opening. This process can ultimately lead to the mineralization of the organic compound to carbon dioxide, water, and inorganic halides. While specific studies on the degradation of this compound by AOPs are lacking, the principles of AOPs suggest they would be a viable treatment technology for this compound. The table below summarizes the degradation of related phenolic compounds using various AOPs.

| Compound | AOP Method | Key Findings |

| 2-iodophenol | Reaction with HOCl | Reactive, with a rate constant of 1.86 × 10² M⁻¹s⁻¹ at pH 7.0 and 25℃. researchgate.net |

| 4-iodophenol | Reaction with HOCl | Reactive, with a rate constant of 1.62 × 10² M⁻¹s⁻¹ at pH 7.0 and 25℃. researchgate.net |

| 2,4,6-triiodophenol | Reaction with HOCl | Reactive, with a rate constant of 7.5 × 10¹ M⁻¹s⁻¹ at pH 7.0 and 25℃. researchgate.net |

Biotransformation and Biodegradation Studies in Environmental Matrices

The biodegradation of halogenated organic compounds by microorganisms is a critical process in their environmental fate. nih.gov While there are no specific studies on the biotransformation of this compound, research on other halogenated phenols provides insights into potential degradation pathways. Microorganisms have been shown to degrade a variety of chlorinated and brominated phenols under both aerobic and anaerobic conditions. nih.govresearchgate.net

| Substrate (4-halophenol) | Biotransformation Rate | Reference |

| 4-Fluorophenol | 1.6-fold higher than 4-chlorophenol | oup.com |

| 4-Chlorophenol | - | oup.com |

| 4-Bromophenol | 1.8-fold lower than 4-fluorophenol | oup.com |

| 4-Iodophenol | 3.4-fold lower than 4-fluorophenol | oup.com |

Identification and Characterization of Transformation Products

During the reaction of iodophenols with excess HOCl, a variety of aromatic intermediate products have been detected, including other iodophenols, chloroiodophenols, iodoquinones, chloroiodoquinones, chlorophenols, and coupling products. researchgate.net Ultimately, these aromatic intermediates can be transformed into chlorinated aliphatic DBPs such as trichloromethane, trichloroacetic acid, and dichloroacetic acid, as well as the formation of iodate (B108269) (IO₃⁻). researchgate.net

In biodegradation studies of bromophenols, phenol (B47542) has been identified as a transient intermediate. nih.gov This suggests that dehalogenation is a primary transformation pathway. Therefore, potential transformation products of this compound could include dichlorophenols, iodophenols, or phenol itself, depending on which halogen is removed first. Further degradation could lead to the formation of catechols and subsequent ring-fission products.

Applications of 3,6 Dichloro 2 Iodophenol in Organic Synthesis and Material Science Research

Precursor for Heat Shock Protein-90 (HSP-90) Inhibitors

Heat shock protein 90 (HSP-90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.govnih.gov Consequently, the inhibition of HSP-90 has become a significant target for the development of novel anti-cancer therapies. nih.gov While a variety of compounds have been investigated as HSP-90 inhibitors, the direct synthesis of these inhibitors from 3,6-dichloro-2-iodophenol is not extensively detailed in currently available research. However, the synthesis of complex, substituted aromatic compounds is central to the creation of novel inhibitor scaffolds. rsc.org Halogenated phenols are common starting materials in medicinal chemistry for building such structures through cross-coupling reactions and other transformations. The presence of multiple halogen atoms on the this compound ring provides distinct handles for sequential, site-selective reactions to build the complex aryl and heteroaryl systems characteristic of many HSP-90 inhibitors.

Intermediate in the Synthesis of Cephalosporin (B10832234) Derivatives

Cephalosporins are a major class of β-lactam antibiotics widely used to treat bacterial infections. The ongoing challenge of antibiotic resistance necessitates the synthesis of new derivatives with enhanced efficacy. The core structure of cephalosporins can be chemically modified at various positions to alter their antibacterial spectrum and resistance to β-lactamases. Although direct use of this compound as an intermediate in major, commercially established cephalosporin syntheses is not prominently documented, the principles of medicinal chemistry allow for its potential incorporation. Substituted phenolic moieties are sometimes integrated into the side chains of cephalosporins to enhance biological activity. The 3,6-dichloro-2-iodophenyl group could be introduced, for instance, into the C-7 side chain of the 7-aminocephalosporanic acid (7-ACA) nucleus to create novel derivatives for antimicrobial screening.

Role in the Preparation of Silylaryl Triflates and Arynes

One of the most significant applications of substituted phenols in modern organic synthesis is their conversion into aryne precursors. Arynes are highly reactive intermediates that are invaluable for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com A widely used method for generating arynes under mild conditions involves the fluoride-induced decomposition of o-silylaryl triflates, often called Kobayashi precursors. nih.gov

The synthesis of these precursors typically starts from a phenol (B47542). In the context of this compound, a theoretical pathway to an aryne precursor would involve the following steps:

Ortho-Silylation: Introduction of a silyl (B83357) group, commonly trimethylsilyl (B98337) (TMS), ortho to the hydroxyl group.

Triflation: Conversion of the phenolic hydroxyl group into a trifluoromethanesulfonyl (triflate, -OTf) leaving group.

The resulting o-silylaryl triflate could then generate a highly substituted dichloro-iodobenzyne upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF). While precursors for various substituted arynes have been developed, including halo-substituted ones, the specific synthesis starting from this compound is a specialized application of this general methodology. nih.govsigmaaldrich.comresearchgate.net Silylaryl halides are also being explored as alternative aryne precursors to triflates. nih.gov

| Step | Description | Typical Reagents |

| 1 | Conversion of Phenol to Aryne Precursor | 1. Silylation Agent (e.g., TMSCl) 2. Triflylating Agent (e.g., Tf₂O) |

| 2 | Generation of Aryne | Fluoride Source (e.g., CsF, TBAF) |

| 3 | Aryne Trapping | Dienophiles (for cycloaddition), Nucleophiles |

Contribution to the Synthesis of Oxygenated Heterocyclic Compounds

Oxygenated heterocyclic compounds are core structures in a vast number of natural products and pharmaceuticals. doi.org The aryne intermediate that can be conceptually generated from this compound is a powerful tool for synthesizing these structures. Arynes readily undergo cycloaddition reactions with various trapping agents. For instance, reaction with furan (B31954) derivatives can produce complex oxygen-containing bridged bicyclic systems. Furthermore, arynes can react with carbonyl compounds, leading to the formation of various oxygen heterocycles. This reactivity allows for the rapid construction of substituted benzofurans, xanthenes, and other related scaffolds, which are of significant interest in medicinal chemistry. The specific substitution pattern of the aryne derived from this compound would yield correspondingly substituted heterocyclic products, providing access to novel chemical entities.

Exploration in OLED and Liquid Crystal Intermediate Chemistry

The development of advanced materials such as Organic Light-Emitting Diodes (OLEDs) and liquid crystals (LCs) relies on the synthesis of highly specialized organic molecules with tailored electronic and physical properties. mdpi.comrsc.orgbeilstein-journals.org These molecules often consist of rigid aromatic cores that facilitate π-stacking and charge transport (for OLEDs) or define the molecular shape and polarity (for LCs). colorado.edu

Polychlorinated and iodinated aromatic compounds can serve as building blocks for these materials. The halogens can be used as synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira couplings) to extend the conjugated system or to attach other functional groups. Furthermore, the electronic properties of the molecule can be fine-tuned by the number and position of halogen atoms. While the direct application of this compound in published OLED or liquid crystal research is not prominent, its potential as a precursor for more complex aromatic and heteroaromatic systems used in these fields is plausible.

Catalytic Applications and Ligand Development Research

In the field of catalysis, substituted phenols are frequently used as precursors for designing ligands for metal complexes. The hydroxyl group provides a convenient point of attachment or modification, and the substituents on the aromatic ring can be used to modulate the steric and electronic properties of the resulting ligand. This tuning is critical for controlling the activity and selectivity of the catalyst.

For example, Schiff base ligands can be prepared by the condensation of a substituted salicylaldehyde (B1680747) (derived from a phenol) with a primary amine. Research has shown that ligands derived from dichlorophenols can coordinate with metals like iron to form complexes with interesting magnetic and structural properties. rsc.org Although research specifically employing this compound in this context is limited, its structure is suitable for elaboration into various ligand types, such as phosphines or N-heterocyclic carbene (NHC) precursors, for applications in homogeneous catalysis.

Green Chemistry Approaches in the Synthesis and Derivatization of 3,6 Dichloro 2 Iodophenol

Solvent-Free and Water-Mediated Reaction Systems

The use of organic solvents in chemical synthesis contributes significantly to waste generation and environmental pollution. Consequently, the development of solvent-free and water-mediated reaction systems is a key focus of green chemistry.

Solvent-free reactions, often conducted by grinding solid reactants together, can lead to higher yields, shorter reaction times, and easier product isolation. ijrap.netrsc.org For instance, the grinding of pyrazole (B372694) aldehydes, acetophenones, and activated barium hydroxide (B78521) in a mortar and pestle for a short duration can produce pyrazole chalcones in high yields without any solvent. ijrap.net This approach minimizes waste and avoids the use of hazardous organic solvents. rsc.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Ultrasound-assisted organic synthesis in aqueous media has been shown to be effective for various reactions. For example, the synthesis of dihydroquinolines from the condensation of malononitrile (B47326) with 2-naphthol (B1666908) or resorcinol, various aldehydes, and ammonium (B1175870) acetate (B1210297) has been successfully carried out in water under ultrasound irradiation, achieving high yields in a short time. nih.gov

Table 1: Comparison of Solvent-Free and Water-Mediated Synthesis Approaches

| Approach | Key Advantages | Example Reaction | Ref |

|---|---|---|---|

| Solvent-Free | Reduced waste, shorter reaction times, high yields, no hazardous solvents. | Synthesis of pyrazole chalcones by grinding reactants. | ijrap.net |

| Water-Mediated | Non-toxic, non-flammable, abundant solvent, can enhance reactivity. | Ultrasound-assisted synthesis of dihydroquinolines. | nih.gov |

Development of Catalyst-Free Halogenation Methodologies

Traditional halogenation reactions often rely on catalysts that can be toxic or require complex removal processes. The development of catalyst-free methods aligns with green chemistry principles by simplifying reaction procedures and reducing waste.

Visible-light-mediated protocols offer a catalyst- and metal-free approach to halogenation. For example, the iodoamination of olefins has been achieved using N-iodosuccinimide (NIS) and a sulfonamide under visible-light irradiation in a biodegradable solvent like dimethyl carbonate (DMC). organic-chemistry.org This method proceeds with high yields and tolerates a variety of functional groups. organic-chemistry.org While not specific to phenols, this approach demonstrates the potential for catalyst-free iodination under mild conditions.

The direct halogenation of phenols can sometimes be achieved without a catalyst, although this is often substrate-dependent and may lead to mixtures of products. The reactivity of the phenol (B47542) and the choice of halogenating agent are critical factors.

Utilization of Benign and Renewable Reagents

The selection of reagents is a critical aspect of green chemistry. The use of benign and renewable reagents minimizes the health and environmental hazards associated with chemical processes. In the context of synthesizing 3,6-dichloro-2-iodophenol, this would involve choosing safer alternatives to traditional halogenating agents and other reactants.

For iodination, molecular iodine is a relatively benign reagent, although its use can sometimes be inefficient. Alternative iodinating agents that are less hazardous are continually being explored. The use of renewable starting materials, while challenging for highly substituted aromatic compounds, is a long-term goal of green chemistry. researchgate.net

Energy-Efficient Synthetic Protocols (e.g., Ultrasound, Microwave Assisted)

Conventional heating methods can be energy-intensive and lead to longer reaction times. Ultrasound and microwave irradiation are energy-efficient alternatives that can significantly accelerate chemical reactions. researchgate.netmdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the phenomenon of acoustic cavitation to create localized high-temperature and high-pressure zones, which can enhance reaction rates. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, often resulting in higher yields and shorter reaction times compared to conventional methods. mdpi.comksu.edu.sa For example, ultrasound-assisted synthesis of aryl sulfonamides in the presence of ferric chloride-bentonite has been reported to give yields of over 70%. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave irradiation to dramatically reduce reaction times, often from hours to minutes. researchgate.netscispace.com This technique has been widely used for a variety of organic transformations, including hydrolysis, oxidation, and esterification, often with improved yields and cleaner reaction profiles. scispace.com For instance, the microwave-assisted synthesis of quinoline (B57606) derivatives has shown a significant improvement in yield (from 34% to 72%) compared to conventional oil-bath heating. nih.gov

Table 2: Comparison of Conventional and Energy-Efficient Synthetic Protocols

| Protocol | Reaction Time | Yield | Example Reaction | Ref |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Variable | Synthesis of quinoline derivatives | nih.gov |

| Ultrasound-Assisted | Minutes to Hours | Often Higher | Synthesis of aryl sulfonamides | researchgate.net |

| Microwave-Assisted | Seconds to Minutes | Often Higher | Synthesis of quinoline derivatives | nih.gov |

Waste Minimization and Atom Economy Considerations in Synthesis

A central tenet of green chemistry is the minimization of waste. This can be achieved by designing synthetic routes with high atom economy and low E-factors.

Atom Economy: Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. scranton.edunih.gov A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, thus generating less waste. scranton.eduprimescholars.com Addition and rearrangement reactions typically have 100% atom economy. scranton.edu

For a hypothetical synthesis of this compound from 2,5-dichlorophenol (B122974) and iodine with an oxidizing agent, the atom economy would depend on the specific oxidant used.

E-Factor: The E-factor is a practical measure of waste generation, defined as the total mass of waste produced per unit of product. tudelft.nl A lower E-factor signifies a greener process. tudelft.nl The fine chemicals and pharmaceutical industries traditionally have high E-factors, indicating significant waste production. tudelft.nl By implementing green chemistry principles such as using catalytic rather than stoichiometric reagents and minimizing solvent use, the E-factor can be substantially reduced.

Strategies for waste minimization in the synthesis of this compound would include:

Designing a convergent synthesis to reduce the number of steps.

Utilizing catalytic reagents instead of stoichiometric ones.

Recycling solvents and catalysts where possible.

Choosing reactions with high selectivity to avoid the formation of byproducts.

Conclusion and Future Research Directions Pertaining to 3,6 Dichloro 2 Iodophenol

Synthesis and Derivatization Innovations

The targeted synthesis of 3,6-dichloro-2-iodophenol presents a key area for innovation. Future research could focus on developing highly regioselective methods for the direct iodination and chlorination of a phenol (B47542) starting material. Achieving the specific 2, 3, and 6 substitution pattern on the aromatic ring efficiently and with high yield would be a significant synthetic advancement.

Further research into the derivatization of this compound could unlock a variety of novel molecules. The phenolic hydroxyl group serves as a versatile handle for etherification and esterification reactions, allowing for the introduction of a wide range of functional groups. Additionally, the iodine atom is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which would enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of new compounds for further study.

Advanced Mechanistic and Theoretical Investigations

The electronic and steric effects of the chlorine and iodine substituents on the reactivity of the phenol ring are prime subjects for advanced mechanistic and theoretical investigations. Computational chemistry, employing methods such as Density Functional Theory (DFT), could provide valuable insights into the molecule's electronic structure, bond energies, and predicted reactivity in various chemical transformations.

Theoretical studies could also elucidate the mechanisms of potential reactions involving this compound. For instance, understanding the intermediates and transition states in its derivatization reactions would be crucial for optimizing reaction conditions and improving yields. Such computational analyses would complement experimental findings and provide a deeper understanding of the compound's chemical behavior.

Broadening Research into Biological and Environmental Interactions

Given the known biological activities of other halogenated phenols, a significant future research direction would be the investigation of the biological and environmental interactions of this compound. Initial in vitro studies could screen the compound for potential antimicrobial, antifungal, or other pharmacological activities.

The environmental fate and potential impact of this compound also warrant thorough investigation. Studies on its biodegradability, potential for bioaccumulation, and toxicity to various organisms would be essential to assess its environmental profile. Understanding how this compound interacts with ecosystems is a critical area for future environmental science research.

Q & A

Q. What are the established synthetic routes for 3,6-Dichloro-2-iodophenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and iodination of phenol derivatives. For example:

- Chlorination : Use SOCl₂ or Cl₂ gas under controlled temperature (40–60°C) to introduce chlorine atoms at positions 3 and 6 .

- Iodination : Employ KI/NaNO₂ in acidic media (H₂SO₄) for electrophilic substitution at position 2 .

- Key Variables : Temperature, stoichiometry of reagents, and reaction time significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product (>95% purity).

- Data Table :

| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Route A | SOCl₂, KI/NaNO₂ | 50 | 68 | 92 |

| Route B | Cl₂ gas, I₂/HNO₃ | 60 | 72 | 95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and carbons adjacent to Cl/I).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 304.85) .

- FT-IR : Peaks at 750 cm⁻¹ (C-Cl) and 500 cm⁻¹ (C-I) confirm functional groups .

- Validation : Cross-reference data with computational models (e.g., DFT simulations) to resolve ambiguities in peak assignments .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :